molecular formula C15H23ClN2O B2454711 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride CAS No. 1423034-78-9

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride

Cat. No.: B2454711
CAS No.: 1423034-78-9
M. Wt: 282.81
InChI Key: DQJQKJIJTKJCKR-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methylpiperidine with a suitable phenylpropanone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Biological Activity

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride, commonly referred to as this compound, is a synthetic organic molecule with significant potential in pharmacological applications. Its structure features an amino group, a piperidine ring, and a phenyl group, which contribute to its biological activity. This article provides an in-depth analysis of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

PropertyValue
Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
IUPAC Name 3-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one
CAS Number 1016771-29-1
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. The compound has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation suggests potential applications in treating neuropsychiatric disorders.

Key Mechanisms:

  • Receptor Binding : The compound interacts with serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters in the synaptic cleft.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antidepressant Effects

Studies have demonstrated that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in the management of depression and anxiety disorders. For instance, a study highlighted the efficacy of similar compounds in reducing depressive symptoms in animal models through increased serotonin levels .

Neuroprotective Properties

The compound has shown promise as a neuroprotective agent, potentially safeguarding neuronal cells from damage caused by oxidative stress. This property is particularly relevant in conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Appetite Regulation

Research suggests that compounds with similar structures can influence appetite regulation through modulation of neuropeptides involved in energy homeostasis. This could position them as candidates for obesity treatment .

Case Studies

Several studies have explored the effects of this compound and its analogs:

  • Study on Depression : In a controlled trial involving animal models, administration of a related compound resulted in a significant decrease in depressive-like behaviors, suggesting its potential as an antidepressant .
  • Neuroprotective Effects : A study reported that treatment with similar compounds led to reduced neuronal cell death in vitro under oxidative stress conditions, indicating neuroprotective capabilities .
  • Appetite Suppression : Research indicated that compounds structurally related to this compound could reduce food intake and body weight in rodent models, highlighting potential applications in obesity management .

Properties

IUPAC Name

3-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)10-14(16)13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJQKJIJTKJCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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